1,3-Bis(triethoxysilyl)undecan-5-one
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Overview
Description
1,3-Bis(triethoxysilyl)undecan-5-one is an organosilicon compound with the molecular formula C23H50O7Si2 This compound is characterized by the presence of two triethoxysilyl groups attached to an undecane backbone with a ketone functional group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(triethoxysilyl)undecan-5-one typically involves the reaction of triethoxysilane with an appropriate precursor under controlled conditions. One common method involves the hydrosilylation of an alkyne or alkene precursor with triethoxysilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(triethoxysilyl)undecan-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The triethoxysilyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the triethoxysilyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,3-Bis(triethoxysilyl)undecan-5-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique chemical properties make it useful in the development of biomaterials and drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its excellent adhesion and durability properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(triethoxysilyl)undecan-5-one involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are catalyzed by acids or bases and result in the formation of a stable silicon-oxygen-silicon network. The ketone group can also participate in various chemical transformations, further enhancing the compound’s reactivity.
Comparison with Similar Compounds
1,3-Bis(triethoxysilyl)undecan-5-one can be compared with other similar organosilicon compounds, such as:
1,3-Bis(trimethoxysilyl)undecan-5-one: Similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups.
1,3-Bis(triethoxysilyl)octane-5-one: Similar structure but with an octane backbone instead of an undecane backbone.
1,3-Bis(triethoxysilyl)hexane-5-one: Similar structure but with a hexane backbone instead of an undecane backbone.
The uniqueness of this compound lies in its specific combination of triethoxysilyl groups and the undecane backbone, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
875294-63-6 |
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Molecular Formula |
C23H50O7Si2 |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
1,3-bis(triethoxysilyl)undecan-5-one |
InChI |
InChI=1S/C23H50O7Si2/c1-8-15-16-17-18-22(24)21-23(32(28-12-5,29-13-6)30-14-7)19-20-31(25-9-2,26-10-3)27-11-4/h23H,8-21H2,1-7H3 |
InChI Key |
RHIPRQHLXFBDBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(CC[Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
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